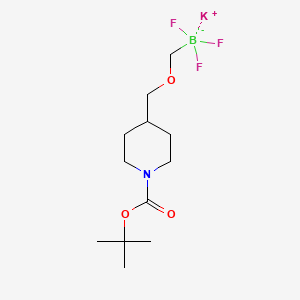

Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

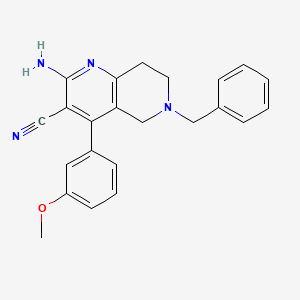

Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is a chemical compound with the CAS Number: 1823136-59-9 . It has a molecular weight of 335.22 and its IUPAC name is potassium ({[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}methyl)(trifluoro)borate (1-) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.22 . The compound should be stored in a freezer for optimal preservation .Wissenschaftliche Forschungsanwendungen

Synthesis and Cross-Coupling Reactions

Potassium Boc-protected aminomethyltrifluoroborate has been synthesized successfully through a "one-pot" process, primarily functioning as a primary aminomethyl equivalent. This compound has shown significant utility in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides, yielding good to excellent results. Such reactions are crucial in the field of organic synthesis, providing a pathway to create complex molecules with potential applications in pharmaceuticals and materials science (Molander & Shin, 2011).

Development of Protected Secondary Alcohols

Another significant application of potassium Boc-protected aminomethyltrifluoroborate is in the stereospecific cross-coupling of secondary organotrifluoroborates. This process involves the palladium-catalyzed Suzuki-Miyaura reaction with aryl and heteroaryl chlorides, leading to the production of protected secondary alcohols. This method is noted for its high yield and retention of stereochemistry, which is vital in developing enantiomerically pure compounds for various scientific applications (Molander & Wisniewski, 2012).

NMR Spectral Data and Chemical Analysis

Comprehensive NMR spectral data (1H, 13C, 19F, and 11B) for potassium organotrifluoroborates, including those similar to potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, have been described. This data is invaluable for researchers in accurately characterizing these compounds and understanding their structural and electronic properties, which is essential in both academic and industrial research settings (Oliveira et al., 2009).

Advanced Synthesis Techniques

Potassium Boc-protected aminomethyltrifluoroborates have been prepared in a standardized two-step process, and their application in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides has been studied. This advancement allows for easier access to secondary aminomethyl substructures, which are essential components in many pharmaceutical and agrochemical compounds (Molander & Shin, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxymethyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCMRJJYDAQVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BF3KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)

amine](/img/structure/B2681624.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)